molecular formula C6H9N3O2 B1479015 5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097985-78-7

5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B1479015
CAS RN: 2097985-78-7
M. Wt: 155.15 g/mol
InChI Key: PFARHCQOOYTMNT-UHFFFAOYSA-N
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Description

5-Aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound . It is a derivative of pyrrole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of this compound involves a visible light-induced diastereoselective process . This process uses 2H-azirines and maleimides in the presence of an organic photocatalyst . The method is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope .


Molecular Structure Analysis

The molecular structure of 5-Aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is complex and involves several functional groups . It is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The key step is a [3+2] cycloaddition reaction of 2H-azirines with maleimides, which is promoted by visible light .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, focusing on unique applications across different fields:

Anti-inflammatory and Antioxidant Agents

Pyrrolo[3,4-c]pyrrole derivatives have shown promise as anti-inflammatory and antioxidant agents. Studies suggest they may possess good membrane permeability, which could be beneficial in developing new therapeutic drugs .

Anti-Cancer Agents

Research indicates potential for these compounds in the design and synthesis of novel anti-cancer agents. The structural optimization of these molecules could lead to the development of drugs with specific biological activities .

Synthetic Chemistry

A new synthetic route has been developed based on the cyclization of N-arylbromomaleimides with aminocrotonic acid esters, leading to polyfunctional hexahydropyrrolo[3,4-b]pyrroles. This showcases the compound’s versatility in synthetic organic chemistry .

Cycloaddition Reactions

The compound is used in (3+2) cycloaddition reactions to construct tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones condensed with various heterocycles. This method is significant for creating complex molecular architectures in medicinal chemistry .

properties

IUPAC Name

5-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-9-1-3-4(2-9)6(11)8-5(3)10/h3-4H,1-2,7H2,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFARHCQOOYTMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1N)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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